1-(2-nitrobenzyl)azocane
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Description
"1-(2-nitrobenzyl)azocane" is a compound of interest within the field of organic chemistry, particularly for its potential applications in material science, pharmaceuticals, and as a building block in organic synthesis. The nitrobenzyl group attached to azocane, a saturated seven-membered ring, suggests unique reactivity due to the electron-withdrawing nitro group and the ring structure of azocane.
Synthesis Analysis
The synthesis of similar compounds, such as 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, involves key steps like the reaction of 1,2-phenylenediamine to yield mono-substituted products and the use of glycolic acid for cyclization steps to avoid minor by-products (Sparke et al., 2010). Such methodologies could potentially be adapted for the synthesis of "1-(2-nitrobenzyl)azocane" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction and spectroscopic data often provide insights into the molecular structure of nitrobenzyl compounds. The structure and geometry optimization of similar compounds have been investigated, revealing stability from hyperconjugative interactions and charge delocalization, suggesting that "1-(2-nitrobenzyl)azocane" might exhibit interesting electronic properties (Demir et al., 2016).
Chemical Reactions and PropertiesThe photochemical reaction mechanisms of 2-nitrobenzyl compounds highlight the potential reactivity of "1-(2-nitrobenzyl)azocane" under light irradiation, leading to products like nitroso derivatives through processes involving proton transfer (Gáplovský et al., 2005). Such reactions are crucial for understanding the chemical behavior and potential applications of "1-(2-nitrobenzyl)azocane."
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are essential for the practical use of chemical compounds. While specific data on "1-(2-nitrobenzyl)azocane" is not available, similar nitrobenzyl compounds exhibit diverse solubility and thermal properties depending on their molecular structure and substituents.
Chemical Properties Analysis
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]azocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c17-16(18)14-9-5-4-8-13(14)12-15-10-6-2-1-3-7-11-15/h4-5,8-9H,1-3,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSVCVJSDJGWTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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